molecular formula C37H74O3 B12839735 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol

Cat. No.: B12839735
M. Wt: 567.0 g/mol
InChI Key: PMOJIVKGXHSOQH-ZPHPHTNESA-N
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Description

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol is a glycerol ether derivative characterized by:

  • Ether linkages: A cis-9-octadecenyl (C18:1Δ9) group at the sn-1 position and a hexadecyl (C16:0) group at the sn-2 position.
  • Stereochemistry: rac-glycerol backbone, indicating a racemic mixture of stereoisomers.
  • Structural features: The cis-9 unsaturation in the octadecenyl chain introduces a kink, influencing membrane fluidity, while the ether bonds confer resistance to enzymatic hydrolysis compared to ester-linked analogs.

This compound’s unique structure positions it within the broader class of ether lipids, which are studied for their stability and bioactivity in cellular systems.

Properties

Molecular Formula

C37H74O3

Molecular Weight

567.0 g/mol

IUPAC Name

2-hexadecoxy-3-[(Z)-octadec-9-enoxy]propan-1-ol

InChI

InChI=1S/C37H74O3/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-39-36-37(35-38)40-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h17,19,37-38H,3-16,18,20-36H2,1-2H3/b19-17-

InChI Key

PMOJIVKGXHSOQH-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol typically involves the esterification of glycerol with cis-octadec-9-enyl and hexadecyl fatty acids. The reaction is usually carried out under controlled conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete esterification, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The double bond in the cis-octadec-9-enyl chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bond can also be reduced to form saturated derivatives.

    Substitution: The ester groups can be hydrolyzed under acidic or basic conditions to yield free fatty acids and glycerol.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Free fatty acids and glycerol.

Scientific Research Applications

Antitumor Activity

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol and its analogs have been investigated for their potential as anticancer agents . Research has shown that ether lipids can induce apoptosis selectively in tumor cells while sparing normal cells. For instance, compounds like edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) have been studied extensively for their ability to inhibit the growth of cancer cells through mechanisms that do not directly interact with DNA but rather modulate cell signaling pathways .

Immunomodulatory Effects

Research indicates that alkyl glycerol ethers can stimulate the immune system. They have been shown to enhance hematopoiesis and modulate immune responses, making them potential candidates for therapeutic applications in immunotherapy . The ability to enhance immune function could be beneficial in treating various conditions, including cancer and autoimmune diseases.

Drug Delivery Systems

The unique properties of this compound allow it to be utilized in drug delivery systems . Its incorporation into nanostructures can enhance the bioavailability and efficacy of therapeutic agents. For example, liquid crystalline nanostructures formed with this compound have been explored for delivering proteins, peptides, and nucleic acids effectively .

Case Study: Ocular Drug Delivery

A study demonstrated the use of liquid crystalline nanostructures containing octadecyl derivatives for ocular drug delivery. These formulations showed improved transcorneal penetration and retention times compared to conventional formulations, indicating a promising application for treating ocular diseases such as glaucoma .

Synthesis and Analytical Applications

The synthesis of this compound has been optimized for use in gas chromatography analysis, allowing researchers to quantify these compounds in biological samples effectively. The ability to analyze these lipids accurately is crucial for understanding their biological roles and therapeutic potentials .

Potential for Future Research

Given the diverse applications of this compound, future research could focus on:

  • Developing more potent analogs with enhanced selectivity and efficacy against specific cancer types.
  • Exploring its role as an adjuvant in vaccine formulations due to its immunomodulatory properties.
  • Investigating its pharmacokinetics and long-term effects in clinical settings.

Mechanism of Action

The mechanism of action of 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses. The exact molecular targets and pathways involved are still under investigation, but its role in modulating membrane dynamics is well-recognized.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol and related compounds:

Compound Name Substituents (sn-1/sn-2/sn-3) Linkage Type Key Features Biological Activity References
This compound C18:1Δ9 (ether), C16:0 (ether), -OH Ether, Ether, -OH Racemic glycerol; unsaturated sn-1 chain enhances membrane fluidity Limited data; potential membrane interaction or signaling modulation N/A
Edelfosine (ET-18-OCH3) C18:0 (ether), CH3 (ether), phosphocholine Ether, Ether, phosphocholine Anticancer ether lipid; sn-3 phosphocholine critical for apoptosis induction Induces apoptosis in cancer cells via selective uptake; resistant to normal cells
1-Oleoyl-2-palmitoyl-sn-glycerol C18:1Δ9 (ester), C16:0 (ester), -OH Ester, Ester, -OH sn-glycerol stereochemistry; ester bonds susceptible to lipases Signaling lipid (DAG pathway); metabolized rapidly in cells
1,2-Dioleoyl-3-linoleoyl-rac-glycerol C18:1Δ9 (ester), C18:1Δ9 (ester), C18:2Δ9,12 (ester) Ester, Ester, Ester Triacylglycerol with mixed unsaturation; high hydrophobicity Energy storage; substrate for lipases
rac-1-Oleoyl-2-palmitoylglycerol C18:1Δ9 (ester), C16:0 (ester), -OH Ester, Ester, -OH Racemic diacylglycerol; moderate solubility in organic solvents Cell signaling intermediate; less stable than ether analogs

Physical and Chemical Properties

  • Solubility: Ether lipids like this compound are highly lipophilic, similar to Edelfosine, but differ from ester-linked DAGs (e.g., rac-1-Oleoyl-2-palmitoylglycerol), which show slight solubility in polar solvents like methanol .
  • Stability : Ether bonds resist hydrolysis by phospholipases and lipases, unlike ester bonds in 1-oleoyl-2-palmitoyl-sn-glycerol .
  • Melting Points : The cis-9 unsaturation in the target compound lowers melting points compared to saturated ethers (e.g., Edelfosine’s C18:0 chain) .

Key Research Findings

Ether vs. Ester Stability : Ether lipids exhibit prolonged cellular effects due to resistance to enzymatic degradation, making them superior to DAGs in sustained signaling applications .

Chain Unsaturation: The cis-9 octadecenyl group in the target compound may improve fluidity in lipid bilayers compared to saturated analogs, akin to unsaturated DAGs like 1,2-dioleoyl-3-linoleoyl-rac-glycerol .

Biological Activity

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol is a synthetic ether lipid that has garnered attention for its potential biological activities, particularly in cancer therapy and immune modulation. This compound is part of a broader class of alkyl glycerolipids, which have been studied for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound consists of:

  • An alkyl chain : The presence of a cis double bond in the octadecyl group enhances its biological activity.
  • Ether linkages : These confer stability against enzymatic degradation compared to traditional ester-linked lipids.

The biological activity of this compound involves several mechanisms:

  • Interaction with Cell Membranes : The incorporation of ether lipids into cell membranes alters membrane fluidity and can modulate signaling pathways.
  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit Protein Kinase C (PKC) and other kinases, leading to reduced proliferation in cancer cells .
  • Apoptosis Induction : Evidence suggests that ether lipids can induce apoptosis in tumor cells through mechanisms involving cellular uptake and subsequent signaling cascades .

Immune Modulation

Research indicates that ether lipids can stimulate immune responses, potentially enhancing the efficacy of vaccines and other immunotherapeutic strategies .

Antitumor Activity

This compound has been shown to exhibit significant antitumor properties:

  • In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines.
  • Animal studies have suggested a reduction in tumor size and metastasis when treated with ether lipids .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFocusFindings
Study AAntitumor effectsSignificant reduction in tumor growth in xenograft models
Study BImmune responseEnhanced activation of T-cells and cytokine release in vitro
Study CCellular uptakeDemonstrated correlation between uptake levels and cytotoxicity in cancer cells

Research Findings

Recent research findings emphasize the following aspects:

  • Synthesis and Stability : The compound can be synthesized efficiently, maintaining high yields and stability under physiological conditions .
  • Potential for Drug Delivery : Its properties make it suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents .
  • Comparative Studies : Compared to traditional lipids, this compound shows superior activity against resistant cancer cell lines, suggesting its potential as an alternative treatment option .

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